2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide - 1428355-07-0

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Catalog Number: EVT-2855659
CAS Number: 1428355-07-0
Molecular Formula: C14H14ClNO3
Molecular Weight: 279.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide

Compound Description: This compound is a benzoyl amide derivative. The crystal structure of this compound has been determined [].

2-Chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

Compound Description: This is another benzoyl amide derivative whose crystal structure has been determined [].

N-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)benzohydrazide

Compound Description: This compound is a Mannich base synthesized through the condensation of benzohydrazide, benzaldehyde, and 2-furyl methyl ketone. It acts as a bidentate ligand, coordinating to metal ions via the amide carbonyl oxygen and the terminal hydrazine nitrogen atom []. This compound and its Mn(II), Co(II), Ni(II), and Zn(II) complexes were studied for their antimicrobial properties [].

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide (Series)

Compound Description: This series of compounds contains a substituted azetidinone ring linked to a benzamide moiety via a nitrogen atom. They were synthesized through a Staudinger reaction between 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazides and chloroacetyl chloride under ultrasonic irradiation [, ]. These compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) without exhibiting cytotoxicity against the human cancer cell line HeLa [].

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist []. It displays nanomolar affinity for rat and human recombinant and native OT receptors and exhibits a long duration of action [].

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

Compound Description: AACBA is a P2X7 receptor antagonist that has shown efficacy in reducing inflammation and pain in animal models []. It potently inhibits both human and rat P2X7 receptor activity [].

2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes (Series)

Compound Description: This series of compounds was synthesized using the Gewald reaction and features a thiophene ring core []. These compounds, along with their Schiff base derivatives, were evaluated for antimicrobial activity [].

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: These two compounds are benzamide derivatives containing a thioamide linker. The crystal structures of both compounds have been determined and analyzed for their intermolecular interactions [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring. Its crystal structure has been elucidated, revealing the anti-orientation of the amide N—H and C=O bonds [].

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for cancer treatment []. It displays favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability in multiple species [].

3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides (Series)

Compound Description: This series of compounds contains a nitro-substituted naphthofuran core linked to a substituted azetidinone ring via a carboxamide group []. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities [].

(3R,3aS,6R,6aR)-tert-Butyl N-(6-chloro-2-oxo-6a-phenylperhydrofuro[3,2-b]furan-3-yl)carbamate

Compound Description: This compound, a chiral molecule featuring a bicyclic furan ring system and a carbamate group, was isolated as a byproduct during the synthesis of furanomycin derivatives [].

rac-N-(6a-Butyl-6-chloro-2-oxoperhydrofuro(3,2-b)furan-3-yl)-2,2,2-trifluoroacetamide

Compound Description: This racemic compound, featuring a bicyclic furan ring system, a chlorine substituent, and a trifluoroacetamide group, emerged as a byproduct during the synthesis of furanomycin derivatives [].

N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB)

Compound Description: NCDDNB is a 1,4-naphthoquinone derivative that exhibits significant cytotoxic effects against both androgen-dependent and androgen-independent prostate cancer cell lines [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential therapeutic benefits in treating schizophrenia [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 exhibits potent neuroleptic activity, showing greater potency than haloperidol and metoclopramide in preclinical models [, ]. It acts as a dopamine antagonist, effectively suppressing avoidance responses in rats [].

(3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-yl (1S, 1R)-3-[amino]-1-benzyl-2-hydroxypropylcarbamate

Compound Description: This compound is an HIV protease inhibitor. The synthesis of this compound utilizes a key intermediate: 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl) benzene sulfonamide [, ].

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N’-(4,6,dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound contains a furan ring linked to a thiourea moiety and a chlorinated aromatic ring. It displays herbicidal activity [].

4-Chloro-3-sulfamoyl-N-(3aα,4α,5,6,7α,7aα-hexahydro-4,7-methano-isoindolin-2-yl)-benzamide

Compound Description: This compound is an antihypertensive agent. Its 14C-labeled analog has been synthesized for biotransformation studies [].

4-Chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide)

Compound Description: Indapamide is an indole derivative with diuretic and antihypertensive properties [, , ]. It is used to treat hypertension and heart failure. Several synthetic methods have been developed to prepare Indapamide, including a one-pot synthesis [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist that exhibits potential for preventing HIV-1 infection [].

4-chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

Compound Description: 4b is a benzamide derivative that exhibits potent anti-inflammatory and analgesic properties, as well as greater CNS accessibility than celecoxib []. It shows promise in treating neuropathic pain by inhibiting cyclooxygenase 2 (COX2) [].

3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide

Compound Description: This compound is a benzamide derivative containing a furan ring and a thioamide linker. Its crystal structure has been determined [].

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide (Series)

Compound Description: This series of compounds, featuring a thiazole ring, has been synthesized and evaluated for its antimicrobial activity [].

3-(furan-2-yl)- [, , ]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Series)

Compound Description: This series of compounds comprises a triazolothiadiazole core with a furan substituent. These compounds were synthesized and evaluated for their antibacterial and antifungal activities [].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in cancer treatment [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO [].

N′-furan-2ylmethylene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide (NNCA)

Compound Description: NNCA, a furan-containing thiazole derivative with a chlorine substituent, has been synthesized and characterized using various spectroscopic techniques, including X-ray crystallography [].

Properties

CAS Number

1428355-07-0

Product Name

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

IUPAC Name

2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72

InChI

InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)

InChI Key

CQBVJOZUCQNJCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.